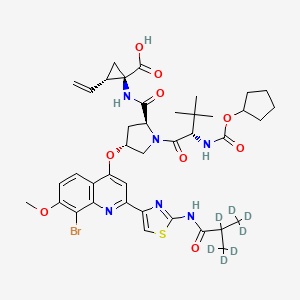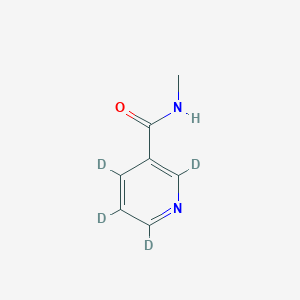![molecular formula C15H14N2 B12412242 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 is a deuterated derivative of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The deuterated form is often used in research to study metabolic pathways and improve the pharmacokinetic properties of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 4-methylbenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of 2-aminopyridine with 4-methylbenzaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.
Deuteration: The final step involves the introduction of deuterium atoms. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas or deuterated solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The deuterated form may exhibit altered metabolic pathways, resulting in improved pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine: The non-deuterated form of the compound.
2-Phenylimidazo[1,2-a]pyridine: Lacks the methyl groups.
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Contains a chlorine atom instead of a methyl group.
Uniqueness
The deuterated form, 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6, is unique due to its enhanced stability and altered metabolic profile. This makes it particularly valuable in pharmacokinetic studies and drug development.
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
228.32 g/mol |
IUPAC Name |
5,7,8-trideuterio-2-(4-methylphenyl)-6-(trideuteriomethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2/c1-11-3-6-13(7-4-11)14-10-17-9-12(2)5-8-15(17)16-14/h3-10H,1-2H3/i2D3,5D,8D,9D |
InChI Key |
AWEWSJJCANQFRB-ALEXJTRMSA-N |
Isomeric SMILES |
[2H]C1=C(C2=NC(=CN2C(=C1C([2H])([2H])[2H])[2H])C3=CC=C(C=C3)C)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)









